molecular formula C22H19FN2O5S B2607146 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-76-8

4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2607146
CAS No.: 921919-76-8
M. Wt: 442.46
InChI Key: XXFBAFYTWXCFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic organic compound with a molecular weight of 442.5 and the molecular formula C 22 H 19 FN 2 O 5 S . It features a dibenzo[b,f][1,4]oxazepin-11(10H)-one core structure, a scaffold identified in patented compounds for potential therapeutic applications . The molecule is functionalized with an ethoxy-fluoro-benzenesulfonamide group, a motif common in medicinal chemistry that can contribute to target binding and physicochemical properties. As a chemical entity, this compound is of significant interest in early-stage drug discovery and chemical biology. Researchers can utilize it as a key intermediate or a building block for the synthesis of more complex molecules. It also serves as a valuable reference standard or a starting point for the development of novel bioactive agents. The presence of the sulfonamide group suggests potential for exploration in various biochemical contexts, as this functional group is found in molecules with a wide range of biological activities . Specific research applications and detailed mechanistic studies for this exact compound are an area for ongoing investigation, and researchers are encouraged to conduct their own profiling to determine its utility in specific experimental models. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-3-29-20-11-9-15(13-17(20)23)31(27,28)24-14-8-10-19-16(12-14)22(26)25(2)18-6-4-5-7-21(18)30-19/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBAFYTWXCFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the ethoxy and fluoro groups: These substituents can be introduced via nucleophilic substitution reactions using ethoxy and fluoro reagents.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : Introducing the ethoxy group requires selective etherification, which may lower yield compared to the fluoro analog’s straightforward synthesis .
  • Biological Data: No direct activity data for the target compound is available. However, analogs like sulfentrazone show IC50 values in the nanomolar range for target enzymes, suggesting the ethoxy-fluoro variant warrants similar evaluation.

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethoxy group : Contributes to the lipophilicity of the molecule.
  • Fluoro substituent : Enhances biological activity through electronic effects.
  • Dibenzo[b,f][1,4]oxazepin core : Known for various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antiviral and antibacterial effects.

Antiviral Activity

Recent studies have shown that compounds with similar structures possess significant antiviral properties. For example, certain derivatives have been evaluated for their efficacy against various viruses, demonstrating mechanisms such as inhibition of viral replication and interference with viral protein synthesis.

CompoundVirus TargetedMechanism of ActionEC50 (μM)
15aInfluenza A/H1N1NA inhibition17.4
15gInfluenza A/H3N2NA inhibition21.1
15jInfluenza BNA inhibition19.0

These compounds were noted for having half-maximal effective concentrations (EC50) below 20 µM, indicating potent antiviral activity without significant cytotoxicity at higher concentrations .

The proposed mechanisms by which the compound may exert its biological effects include:

  • Inhibition of Viral Neuraminidase (NA) : This enzyme is crucial for the release of new viral particles from infected cells. Inhibition leads to reduced viral spread.
  • Interference with Viral Entry : Some studies suggest that structural components can block viral entry into host cells, thereby preventing infection.
  • Modulation of Host Immune Response : Certain compounds may enhance the host's immune response against viral infections.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Influenza Virus Study : A study assessing the antiviral efficacy of a series of dibenzo derivatives found that those with fluorinated substituents exhibited enhanced activity against influenza viruses due to their ability to inhibit NA effectively .
  • Broad-Spectrum Antiviral Activity : Another investigation into structurally related compounds revealed promising results against multiple strains of viruses, including coronaviruses and rhinoviruses. The study emphasized the importance of structural modifications in enhancing bioactivity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions where solvent choice (e.g., dimethylformamide or pyridine), temperature (typically 60–120°C), and reaction time (12–48 hours) significantly impact yield and purity. For example, controlled stepwise addition of sulfonamide groups to the dibenzo[b,f][1,4]oxazepine core requires anhydrous conditions to prevent hydrolysis . Post-synthesis purification via recrystallization or chromatography (HPLC) is essential to achieve >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., ethoxy, fluoro groups) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₀FN₂O₅S, theoretical 471.11 g/mol).
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, particularly the orientation of the sulfonamide group relative to the oxazepine ring .

Q. What preliminary biological screening assays are recommended?

Begin with in vitro assays targeting the compound’s hypothesized mechanisms:

  • Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric assays .
  • Antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative strains) .
  • Cytotoxicity profiling (MTT assay on human cell lines) to establish baseline safety .

Advanced Research Questions

Q. How can substituent modifications (e.g., fluoro vs. chloro) alter biological activity?

Comparative studies of analogs (e.g., 4-chloro vs. 3-fluoro derivatives) reveal that electronegative substituents enhance binding to hydrophobic enzyme pockets. For example, fluorination increases metabolic stability and bioavailability by reducing oxidative degradation . Computational docking (AutoDock Vina) can predict substituent effects on binding affinity to targets like COX-2 .

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., pH, solvent DMSO concentration). Mitigation strategies:

  • Dose-response validation across multiple replicates.
  • Orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Meta-analysis of structural analogs to identify trends in activity cliffs .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • ADMET prediction (SwissADME) to estimate solubility (LogP ~3.2), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Q. How can reaction scalability be improved without compromising yield?

Apply Design of Experiments (DoE) to optimize parameters:

  • Central composite design to test temperature (80–100°C), catalyst loading (5–10 mol%), and solvent volume .
  • Continuous flow chemistry for hazardous steps (e.g., sulfonamide coupling) to enhance safety and reproducibility .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions for sulfonamide coupling to avoid byproducts .
  • Data Interpretation : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., H-bond donors) with bioactivity .
  • Advanced Characterization : Pair crystallography with DFT calculations (Gaussian 16) to model electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.